N-cycloheptyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, imparts significant biological activity to the compound .
Preparation Methods
The synthesis of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ similar synthetic strategies but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of a nitroso compound .
Scientific Research Applications
N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or cell proliferation .
Comparison with Similar Compounds
N~4~-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
3-Methylisoxazol-5-amine: A simpler isoxazole derivative with similar biological activities.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
The uniqueness of N4-CYCLOHEPTYL-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which impart distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13-19-17(20(26)22-15-8-4-2-3-5-9-15)12-18(23-21(19)29-24-13)14-7-6-10-16(11-14)25(27)28/h6-7,10-12,15H,2-5,8-9H2,1H3,(H,22,26) |
InChI Key |
SNSMBJXVESNHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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